molecular formula C19H22FN5O B4576787 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine

1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No.: B4576787
M. Wt: 355.4 g/mol
InChI Key: HDYLLNZBFWAVAF-UHFFFAOYSA-N
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Description

1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H22FN5O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.18083850 g/mol and the complexity rating of the compound is 456. The solubility of this chemical has been described as 49.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on analogs of "1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine" focuses on their potential as cancer treatment options. A study on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which are structurally related, explores the impact of enzymatic hydrolysis on their pharmacokinetics. This research highlights the challenge of achieving sufficient drug stability and bioavailability due to rapid metabolism in mice, underscoring the importance of chemical modifications to enhance plasma stability while maintaining potency against ALK (Teffera et al., 2013).

Anti-Alzheimer's Research

Compounds structurally similar to "this compound" have been investigated for their anti-Alzheimer's activity. Specifically, benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, designed based on the lead compound donepezil, showed promising results in in-vivo and in-vitro studies for Alzheimer's management. This research indicates the therapeutic potential of these analogs in treating neurodegenerative diseases (Gupta et al., 2020).

Materials Science and Corrosion Inhibition

In materials science, derivatives of "this compound" have been explored for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations of piperidine derivatives revealed their effectiveness as corrosion inhibitors, which could have implications for the development of new materials with enhanced durability (Kaya et al., 2016).

Antibacterial and Anthelmintic Activities

The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, an analog, provided insights into its moderate anthelmintic and poor antibacterial activities. This study contributes to the understanding of the structure-activity relationship and potential applications of these compounds in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-5-[[2-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c1-24-11-9-21-19(24)16-8-4-5-10-25(16)13-18-22-17(23-26-18)12-14-6-2-3-7-15(14)20/h2-3,6-7,9,11,16H,4-5,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYLLNZBFWAVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCCN2CC3=NC(=NO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine
Reactant of Route 3
Reactant of Route 3
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine
Reactant of Route 4
Reactant of Route 4
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine
Reactant of Route 5
Reactant of Route 5
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine
Reactant of Route 6
Reactant of Route 6
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

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